(S)-1-(3-Bromophenyl)-2-methylpropan-1-amine
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Overview
Description
(S)-1-(3-Bromophenyl)-2-methylpropan-1-amine is a chiral amine compound with a bromophenyl group attached to a methylpropanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromophenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate bromophenyl derivative.
Chiral Amine Introduction: The chiral amine is introduced through a series of reactions, often involving chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Final Product Formation: The final step involves the coupling of the bromophenyl derivative with the chiral amine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Bromophenyl)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(S)-1-(3-Bromophenyl)-2-methylpropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-1-(3-Bromophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in various interactions, including hydrogen bonding and π-π stacking, which influence the compound’s biological activity. The chiral nature of the compound also plays a crucial role in its mechanism of action, as it can interact stereospecifically with chiral biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 4-bromobenzoate: A compound with similar bromophenyl groups but different functional groups.
2-(3-Bromophenyl)naphthalene: Another bromophenyl derivative with a naphthalene backbone.
Uniqueness
(S)-1-(3-Bromophenyl)-2-methylpropan-1-amine is unique due to its chiral nature and specific structural features, which confer distinct chemical and biological properties compared to other bromophenyl derivatives
Properties
Molecular Formula |
C10H14BrN |
---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
(1S)-1-(3-bromophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H14BrN/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7,10H,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
SBSTZQZPZYZLKE-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=CC(=CC=C1)Br)N |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)Br)N |
Origin of Product |
United States |
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